molecular formula C9H12N2 B2479544 5,6,7,8-Tetrahydroquinolin-6-amine CAS No. 477532-03-9

5,6,7,8-Tetrahydroquinolin-6-amine

Cat. No. B2479544
CAS RN: 477532-03-9
M. Wt: 148.209
InChI Key: FHNCLWIIGMLHNP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C9H12N2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of this compound is 148.21 . The InChI code for the compound is 1S/C9H12N2.2ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 148.20498 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Enzymatic Resolution and Synthesis

A notable application of 5,6,7,8-tetrahydroquinolin-6-amine in scientific research is its enzymatic resolution. Crawford et al. (2007) described a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B, highlighting a method for isolating enantiomerically enriched compounds, which is valuable in medicinal chemistry for creating drugs with specific stereochemical configurations (Crawford, Skerlj, & Bridger, 2007).

Chemical Synthesis and Medicinal Chemistry

Tetrahydroquinoline derivatives have been explored for their potential as 5-HT2C receptor agonists, offering insights into the development of new therapeutic agents. Schrader et al. (2016) synthesized tetrahydroquinoline-based tricyclic amines, optimizing their structure for potency and selectivity, which could lead to new treatments for disorders related to this receptor (Schrader et al., 2016).

Catalytic Hydrogenation Techniques

Skupinska et al. (2002) developed a method to prepare amino-substituted tetrahydroquinolines via catalytic hydrogenation, followed by acetamide hydrolysis. This technique provides a pathway for synthesizing derivatives with potential pharmacological applications, demonstrating the chemical versatility of tetrahydroquinoline compounds (Skupinska, McEachern, Skerlj, & Bridger, 2002).

Multicomponent Reactions for Compound Synthesis

Wan et al. (2011) presented a one-pot synthesis method for N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles using basic ionic liquid, illustrating the efficiency of multicomponent reactions (MCRs) in constructing complex molecules with significant yields. Such methodologies enhance the toolbox for synthetic organic chemistry, particularly in the rapid construction of compounds with potential biological activity (Wan et al., 2011).

Analytical Chemistry Applications

In analytical chemistry, the derivatization of amine-containing compounds for analysis via liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has been explored. Boughton et al. (2011) discussed the derivatization of primary and secondary amines, including methods that involve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, showcasing the utility of tetrahydroquinoline derivatives in facilitating the identification and quantification of a wide array of biologically relevant molecules (Boughton et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

A study has discussed the biological properties of new chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, indicating potential future directions for research in this area .

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNCLWIIGMLHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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